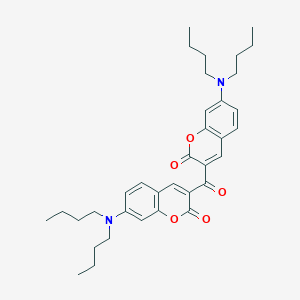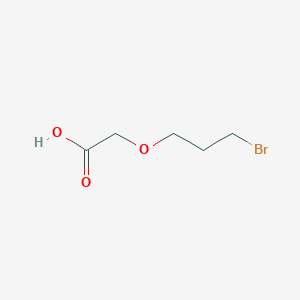
2-(3-Bromopropoxy)acetic acid
描述
2-(3-Bromopropoxy)acetic acid is an organic compound with the molecular formula C5H9BrO3. It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a 3-bromopropoxy group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropoxy)acetic acid typically involves the reaction of 3-bromopropanol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-bromopropanol attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
2-(3-Bromopropoxy)acetic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromopropoxy group can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Esterification: The carboxyl group of this compound can react with alcohols to form esters.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used to promote the reaction.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Esterification: Esters of this compound.
Reduction: 2-(3-Bromopropoxy)ethanol.
科学研究应用
2-(3-Bromopropoxy)acetic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-(3-Bromopropoxy)acetic acid involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This property makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .
相似化合物的比较
Similar Compounds
- 2-(2-Bromopropoxy)acetic acid
- 2-(4-Bromobutoxy)acetic acid
- 2-(3-Chloropropoxy)acetic acid
Uniqueness
2-(3-Bromopropoxy)acetic acid is unique due to its specific bromine substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in certain synthetic applications where other similar compounds may not be as effective .
属性
IUPAC Name |
2-(3-bromopropoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO3/c6-2-1-3-9-4-5(7)8/h1-4H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCDZXLPIOVWID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

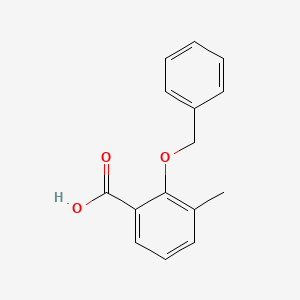
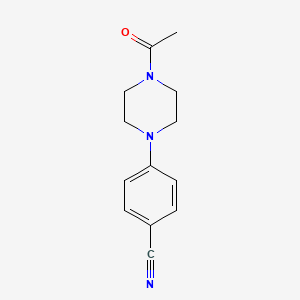
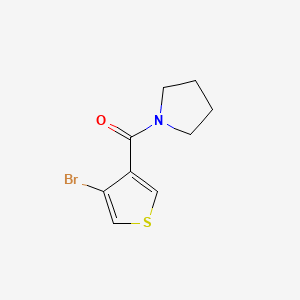

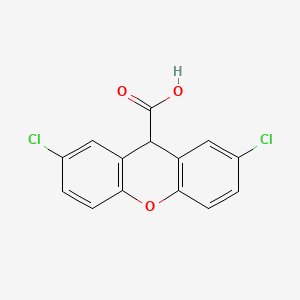

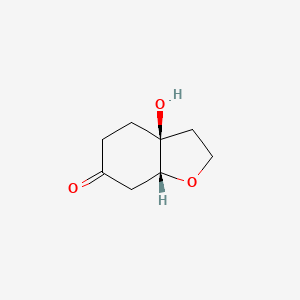
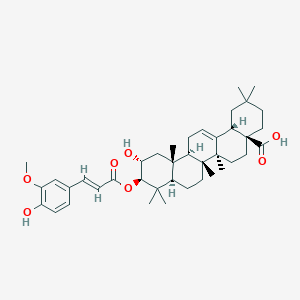
![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B3034559.png)
![(3aR,3'aR,8aS,8'aS)-2,2'-(1-Methylethylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B3034560.png)

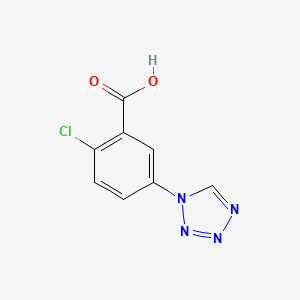
![Diethyl 2-[(2,3-dichloroanilino)methylene]malonate](/img/structure/B3034563.png)
